4-Fluoroisoquinoline
CAS No.: 394-67-2
Cat. No.: VC1977315
Molecular Formula: C9H6FN
Molecular Weight: 147.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394-67-2 |
|---|---|
| Molecular Formula | C9H6FN |
| Molecular Weight | 147.15 g/mol |
| IUPAC Name | 4-fluoroisoquinoline |
| Standard InChI | InChI=1S/C9H6FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H |
| Standard InChI Key | VFFQGPWQVYUFLV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=NC=C2F |
| Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2F |
Introduction
Structure and Basic Properties
4-Fluoroisoquinoline (C₉H₆FN) is a nitrogen-containing heterocyclic compound featuring a fluorine atom at position 4 of the isoquinoline core structure. The isoquinoline backbone consists of a benzene ring fused to a pyridine ring, with the nitrogen atom positioned at the 2-position of the bicyclic system.
Physical Properties
The compound exhibits several distinct physical characteristics that are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 394-67-2 |
| Molecular Formula | C₉H₆FN |
| Molecular Weight | 147.149 g/mol |
| Physical State | Pale yellow oil/solid |
| Melting Point | 34°C |
| Boiling Point | 239.7±13.0°C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Flash Point | 98.8±19.8°C |
Table 1: Physical properties of 4-Fluoroisoquinoline
Electronic Properties
The presence of the fluorine atom at the 4-position significantly influences the electronic distribution within the isoquinoline ring system. Fluorine, being highly electronegative, withdraws electron density from the adjacent carbon atoms, particularly affecting the reactivity at positions 3 and 5. This electronic perturbation makes 4-fluoroisoquinoline an interesting building block for various chemical transformations.
Synthetic Methodologies
The synthesis of 4-fluoroisoquinoline has been accomplished through various approaches, with each method offering specific advantages in terms of yield, selectivity, and scalability.
Palladium-Catalyzed Synthesis
One efficient route to 4-fluoroisoquinoline derivatives utilizes palladium catalysis starting from 2-bromobenzaldehydes and terminal alkynes. This methodology employs a sequential coupling-cyclization process:
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Reaction of 2-bromobenzaldehyde with terminal alkynes in the presence of PdCl₂(PPh₃)₂ (0.40 mmol) and CuI (0.30 mmol)
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Cyclization of the intermediate to form the isoquinoline core
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Introduction of the fluorine substituent at the 4-position
The reaction is typically conducted in N,N-dimethylacetamide (DMA) as solvent, with yields ranging from 45% to 73% depending on the specific substituents .
Silver-Catalyzed Aminofluorination
A more recent approach involves silver-catalyzed intramolecular oxidative aminofluorination of alkynes. This method uses N-fluorobenzenesulfonimide (NFSI) as the fluorinating reagent, offering an efficient route to various 4-fluoroisoquinolines:
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Preparation of alkyne-containing precursors
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Silver-catalyzed cyclization with concurrent fluorination
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Formation of the 4-fluoroisoquinoline scaffold
This approach is particularly valuable for accessing a diverse range of 4-fluoroisoquinolines and related 4-fluoropyrrolo[α]isoquinolines in a single operation .
Conversion via 4-Bromoisoquinoline
A process-scale approach to 4-fluoroisoquinoline involves multiple steps including:
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Preparation of hydrobromide salt
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Bromination to form a brominated reaction mixture
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Separation and extraction steps leading to 4-bromoisoquinoline
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Ammonolysis to obtain 4-aminoisoquinoline
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Diazotization with sodium nitrite and fluoroboric acid
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Thermal decomposition of the diazonium fluoroborate salt to yield 4-fluoroisoquinoline
This multistep approach can be advantageous for larger-scale production despite its complexity .
Sulfonation-Based Approach
An alternative synthesis involves a two-step process:
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Reaction of 4-fluoroisoquinoline with sulfuric anhydride (in the presence or absence of sulfuric acid) to form 4-fluoroisoquinoline-5-sulfonic acid
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Subsequent reaction with a halogenating reagent to produce 4-fluoroisoquinoline-5-sulfonyl halide
This method is noted for its "one-pot" feasibility and simplified purification process .
Spectroscopic Characterization
Spectroscopic data provides valuable information about the structural and electronic properties of 4-fluoroisoquinoline and its derivatives.
NMR Spectroscopy
The ¹H NMR spectrum of 4-fluoro-3-methylisoquinoline (a derivative) in CDCl₃ shows the following characteristic signals:
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δ 9.00 (s, 1H) - H-1 position
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δ 8.04 (d, J = 8.4 Hz, 1H) - aromatic proton
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δ 7.96 (d, J = 8.2 Hz, 1H) - aromatic proton
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δ 7.75-7.71 (m, 1H) - aromatic proton
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δ 7.61-7.57 (m, 1H) - aromatic proton
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δ 2.68 (d, J = 3.4 Hz, 3H) - methyl group
The ¹³C NMR spectrum shows a characteristic downfield signal at δ 152.7 with a large coupling constant (¹J𝐹𝐶 = 256.8 Hz) due to the carbon directly bonded to fluorine .
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of 4-fluoroisoquinoline derivatives typically shows a singlet around δ -140.4, which is diagnostic for the fluorine at the 4-position of the isoquinoline nucleus .
IR Spectroscopy
IR spectroscopic data for 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride shows characteristic absorption bands at:
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1659, 1617, 1601, 1558, 1506 cm⁻¹ (aromatic and heterocyclic ring vibrations)
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1407, 1377, 1288, 1245, 1225 cm⁻¹ (C-F and C-N stretching)
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1145, 1069, 1025 cm⁻¹ (sulfonyl group vibrations)
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893, 867, 795, 781, 714 cm⁻¹ (aromatic C-H out-of-plane bending)
Derivative Compounds
4-Fluoroisoquinoline serves as a valuable scaffold for constructing more complex molecules with potential applications in medicinal chemistry.
Sulfonyl Derivatives
Several important sulfonyl derivatives of 4-fluoroisoquinoline have been reported:
4-Fluoroisoquinoline-5-sulfonyl Chloride (C₉H₅ClFNO₂S)
This compound features a unique structural arrangement where one of the sulfonyl oxygen atoms lies approximately on the isoquinoline plane, minimizing steric repulsion between the chlorosulfonyl group and the neighboring fluorine atom .
4-Fluoro-5-isoquinolinesulfonic Acid (C₉H₆FNO₃S)
This derivative has a molecular weight of 227.21 g/mol and contains a sulfonic acid group at the 5-position .
(S)-(−)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide (C₁₂H₁₃FN₂O₃S)
This chiral compound displays interesting hydrogen bonding characteristics. Crystal structure analysis reveals two crystallographically independent molecules, with different intramolecular hydrogen bonding patterns:
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One molecule forms an intramolecular bifurcated hydrogen bond between the amine group and both the F and OH groups
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The other molecule forms only a single intramolecular N—H···F hydrogen bond
The compound has a specific rotation [α]D of -18.36° (c = 0.54, CHCl₃) at 292 K .
Alkyl-Substituted Derivatives
Various 3-alkyl-4-fluoroisoquinolines have been synthesized, including:
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3-Methyl-4-fluoroisoquinoline (1b)
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3-Ethyl-4-fluoroisoquinoline (1c)
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3-Propyl-4-fluoroisoquinoline (1d)
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3-Butyl-4-fluoroisoquinoline (1a)
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3-Cyclopropyl-4-fluoroisoquinoline (1e)
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3-Pentyl-4-fluoroisoquinoline (1f)
These compounds show varying physical properties and can be prepared through similar synthetic routes with yields ranging from 45-73% .
Applications in Organic Synthesis
4-Fluoroisoquinoline has emerged as a valuable building block in organic synthesis, particularly for developing compounds with pharmaceutical potential.
Asymmetric Hydrogenation
4-Fluoroisoquinoline derivatives can undergo asymmetric hydrogenation to produce chiral N-heterocycles bearing C-F stereogenic centers. This transformation provides access to enantiomerically enriched compounds that may exhibit enhanced biological activities .
The general procedure involves:
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Conversion of 4-fluoroisoquinoline to its corresponding salt (e.g., hydrochloride)
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Asymmetric hydrogenation using appropriate chiral catalysts
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Formation of the reduced product with high enantioselectivity
Functionalization at the 5-Position
The 5-position of 4-fluoroisoquinoline shows particular reactivity, allowing for regioselective functionalization. Sulfonation at this position provides access to valuable intermediates for further transformations .
Physicochemical Properties and Structure-Activity Relationships
The presence of fluorine at the 4-position of isoquinoline significantly impacts the compound's physicochemical properties and potential biological activities.
Structural Features
X-ray crystallographic studies of 4-fluoroisoquinoline derivatives reveal interesting structural features:
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In 4-fluoroisoquinoline-5-sulfonyl chloride, the molecular conformation is influenced by minimizing steric repulsion between the chlorosulfonyl group and the fluorine atom
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When larger substituents are present on the sulfonyl group, slight deformation of the isoquinoline plane may occur, as observed in (S)-(−)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepan-1-ium chloride
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